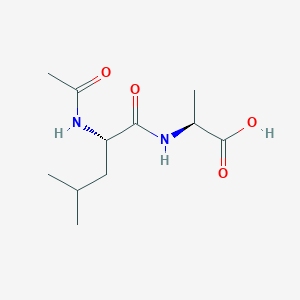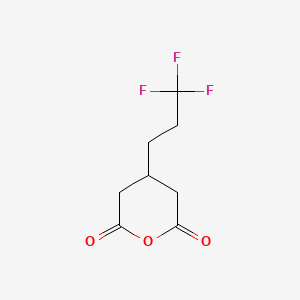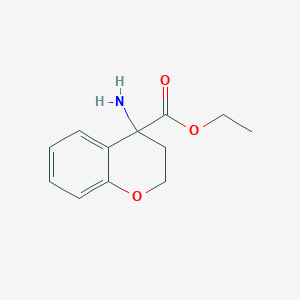
Ethyl 4-aminochromane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-aminochromane-4-carboxylate is an organic compound with the molecular formula C12H15NO3 It is a derivative of chromane, a bicyclic structure that includes a benzene ring fused to a tetrahydropyran ring
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-aminochromane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chromanone with ethyl chloroformate in the presence of a base, followed by the introduction of an amino group. The reaction typically requires an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of various reduced forms, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromane derivatives.
科学的研究の応用
Ethyl 4-aminochromane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which ethyl 4-aminochromane-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate biochemical pathways. The exact pathways involved can vary, but they often include inhibition or activation of specific enzymes or signaling molecules.
類似化合物との比較
Ethyl 4-aminochromane-4-carboxylate can be compared with other chromane derivatives, such as:
4-hydroxychromane-4-carboxylate: Known for its antioxidant properties.
4-methylchromane-4-carboxylate: Studied for its potential anti-inflammatory effects.
4-phenylchromane-4-carboxylate: Investigated for its anticancer activity.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
ethyl 4-amino-2,3-dihydrochromene-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-11(14)12(13)7-8-16-10-6-4-3-5-9(10)12/h3-6H,2,7-8,13H2,1H3 |
InChIキー |
VUWYCWMKYYXJKN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CCOC2=CC=CC=C21)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


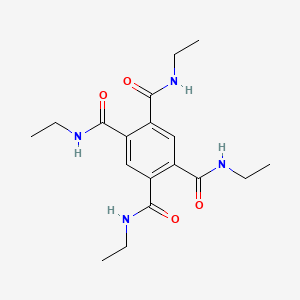

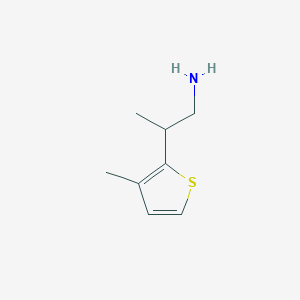
![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
![N-(4-{4-amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-chlorophenyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13576263.png)
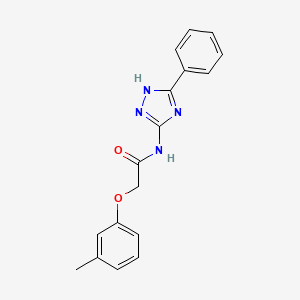
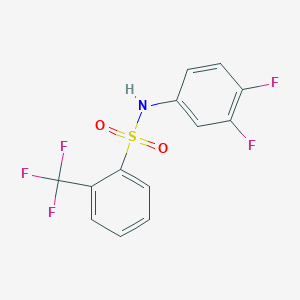
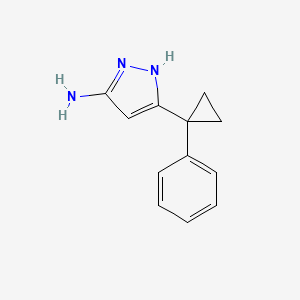
![1-[1-(2-Phenylethyl)cyclopropanecarbonyl]-4-(trifluoromethyl)piperidin-3-amine hydrochloride](/img/structure/B13576288.png)
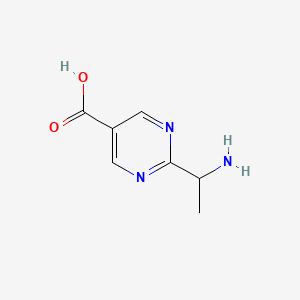
![6-[(Tert-butoxy)carbonyl]-2-hydroxy-6-azaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13576297.png)
